molecular formula C10H10N2O6 B1582611 2,4-Dinitrophenyl butyrate CAS No. 24273-19-6

2,4-Dinitrophenyl butyrate

Cat. No. B1582611
CAS RN: 24273-19-6
M. Wt: 254.2 g/mol
InChI Key: SBVYGYGWGWKSIL-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl butyrate is a plant-derived compound that belongs to the group of fatty acids. It has shown radical scavenging activity in a homogeneous assay and has been found to be a strong inhibitor of pancreatic lipase .


Synthesis Analysis

2,4-Dinitrophenylhydrazine (DNPH) is one of the most common derivatizing reagent used for an analysis of aldehydes or ketones. Derivatives produced by this reaction are readily detected by UV/Vis photospectrometer or LC/MS .


Molecular Structure Analysis

The molecular formula of this compound is C10H10N2O6. It has an average mass of 254.196 Da and a monoisotopic mass of 254.053879 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 386.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Lipase Activity Detection

Mosmuller et al. (1992) developed a sensitive method to detect lipase activity using 2,4-dinitrophenyl butyrate as a substrate. This method, based on the absorbance increase due to the formation of the 2,4-dinitrophenolate anion during enzymatic hydrolysis, proved effective for various lipases, including those from porcine pancreas and Aspergillus niger (Mosmuller et al., 1992).

Sugar Chemistry

Koeners et al. (2010) explored the use of the 2,4-dinitrophenyl group in sugar chemistry. They demonstrated its efficiency in introducing this group at different positions, including the anomeric center of glucose and galactose, and discussed its application as a protective group in disaccharide synthesis and as a UV probe (Koeners et al., 2010).

Liquid Chromatographic Analysis

Vogel et al. (2000) identified a chemical artifact in the liquid chromatographic analysis of 3-butyn-2-one using the 2,4-dinitrophenylhydrazine method. This study provided insights into the analytical challenges and necessary corrections when using 2,4-dinitrophenylhydrazine in chromatographic determinations (Vogel et al., 2000).

Antibody Structure and Function

Haimovich et al. (1971) utilized the 2,4-dinitrophenyl (DNP) group in studies related to antibody structure and function. The DNP group's chromophoric properties were particularly advantageous for analyzing specific antibody-ligand reactions (Haimovich et al., 1971).

Carbohydrates Analysis

Honda and Kakehi (1978) developed a method for analyzing carbohydrates by converting conjugated aldehydes into their 2,4-dinitrophenylhydrazones. This technique, involving high-performance liquid chromatography, suggested new ways to elucidate carbohydrate structures (Honda & Kakehi, 1978).

Safety and Hazards

2,4-Dinitrophenyl butyrate is harmful if swallowed. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

New approaches in drug development are needed to address the growing epidemic of obesity as the prevalence of obesity increases worldwide. 2,4-Dinitrophenol (DNP), a related compound, is an oxidative phosphorylation uncoupling agent that was widely used in the early 1930s for weight loss but was quickly banned by the FDA due to the severe toxicities associated with the compound .

Mechanism of Action

Target of Action

The primary target of 2,4-Dinitrophenyl butyrate is the enzyme pancreatic lipase . Pancreatic lipase plays a crucial role in the digestion of dietary fats by breaking down complex triglycerides into simpler fatty acids and glycerol. By inhibiting this enzyme, this compound can affect the absorption of dietary fats.

Mode of Action

This compound acts as a strong inhibitor of pancreatic lipase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, the dietary triglycerides. This inhibition disrupts the normal process of fat digestion, leading to a decrease in the absorption of dietary fats.

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway . Under normal conditions, pancreatic lipase breaks down dietary triglycerides into monoglycerides and free fatty acids, which are then absorbed by the intestinal cells. The inhibition of pancreatic lipase by this compound prevents this breakdown, leading to a decrease in the absorption of dietary fats .

Pharmacokinetics

Based on the known pharmacokinetics of similar compounds, it can be inferred that this compound may exhibitnonlinear pharmacokinetics Nonlinear pharmacokinetics can affect the bioavailability of the compound, potentially leading to unpredictable effects at different doses .

Result of Action

The primary result of the action of this compound is a decrease in the absorption of dietary fats due to the inhibition of pancreatic lipase . This can lead to a decrease in the caloric intake from fats, potentially contributing to weight loss.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the ionization state of the compound, potentially affecting its absorption and interaction with pancreatic lipase. Additionally, the presence of other compounds, such as other medications or dietary components, can affect the absorption and metabolism of this compound, potentially influencing its efficacy and safety .

properties

IUPAC Name

(2,4-dinitrophenyl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYGYGWGWKSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066975
Record name Butanoic acid, 2,4-dinitrophenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24273-19-6
Record name Butanoic acid, 2,4-dinitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24273-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butanoic acid, 2,4-dinitrophenyl ester
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Record name 2,4-Dinitrophenyl butyrate
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Record name Butanoic acid, 2,4-dinitrophenyl ester
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Record name Butanoic acid, 2,4-dinitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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